molecular formula C7H5FN2 B12964304 5-Fluoro-2-methylisonicotinonitrile

5-Fluoro-2-methylisonicotinonitrile

Cat. No.: B12964304
M. Wt: 136.13 g/mol
InChI Key: IEGGSIYHDWJFSM-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylisonicotinonitrile is a fluorinated pyridine derivative with a methyl group at position 2, a fluorine atom at position 5, and a nitrile group at position 4 (Figure 1). This substitution pattern imparts distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

5-fluoro-2-methylpyridine-4-carbonitrile

InChI

InChI=1S/C7H5FN2/c1-5-2-6(3-9)7(8)4-10-5/h2,4H,1H3

InChI Key

IEGGSIYHDWJFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylisonicotinonitrile can be achieved through several methods. One common approach involves the fluorination of 2-methylisonicotinonitrile using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature .

Industrial Production Methods

Industrial production of 5-Fluoro-2-methylisonicotinonitrile may involve continuous-flow processes to ensure safety and efficiency. For example, the nitration of fluorinated benzotrifluoride derivatives in a continuous-flow millireactor system has been reported to achieve high yields and improved safety profiles .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Fluoro-2-methylisonicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylisonicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituent positions and functional groups critically influence the compound’s properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
5-Fluoro-2-methylisonicotinonitrile 2-CH₃, 5-F, 4-CN C₇H₅FN₂ 150.13 (calc.) High lipophilicity; potential pharmaceutical intermediate
5-Bromo-2-fluoronicotinonitrile 2-F, 5-Br, 4-CN C₆H₂BrFN₂ 200.99 Reactive halogen for cross-coupling; used in drug synthesis
Methyl 5-fluoro-2-methoxyisonicotinate 2-OCH₃, 5-F, 4-COOCH₃ C₉H₈FNO₃ 199.16 Ester group enhances solubility; precursor for functionalized pyridines
5-Fluoro-2-methylaniline 2-CH₃, 5-F, 4-NH₂ C₇H₈FN 125.14 Amino group enables diazotization; intermediate in dye chemistry
Key Observations:

Electron-Withdrawing Effects: The nitrile group (-CN) in 5-fluoro-2-methylisonicotinonitrile and 5-bromo-2-fluoronicotinonitrile increases electrophilicity, facilitating nucleophilic substitution reactions. Bromine in the latter compound further enhances reactivity in cross-coupling reactions . In contrast, the methoxy group (-OCH₃) in methyl 5-fluoro-2-methoxyisonicotinate donates electrons, reducing electrophilicity but improving solubility in polar solvents .

This aligns with findings for fluorinated pyrimidines, where lipophilicity correlates with tumor retention (e.g., 5-fluorouracil in RNA incorporation ).

Halogen vs. Methyl Substitution: Bromine in 5-bromo-2-fluoronicotinonitrile increases molecular weight and introduces a heavy atom, which may affect crystallinity and metabolic stability compared to the lighter methyl group in the target compound .

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